5-methyl-6,7-dihydroindolizin-8(5H)-one

enantioselective synthesis Rh catalysis chiral building block

5-Methyl-6,7-dihydroindolizin-8(5H)-one (CAS 864426-31-3) is a dihydroindolizinone derivative belonging to the class of nitrogen-bridged bicyclic heterocycles. It features a fused pyrrole–cyclohexenone skeleton with a methyl substituent at the 5‑position, yielding the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g mol⁻¹.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B12840123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-6,7-dihydroindolizin-8(5H)-one
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1CCC(=O)C2=CC=CN12
InChIInChI=1S/C9H11NO/c1-7-4-5-9(11)8-3-2-6-10(7)8/h2-3,6-7H,4-5H2,1H3
InChIKeyORGIZWJJGUHOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6,7-dihydroindolizin-8(5H)-one (CAS 864426-31-3) – Core Structural and Physicochemical Profile for Scientific Procurement


5-Methyl-6,7-dihydroindolizin-8(5H)-one (CAS 864426-31-3) is a dihydroindolizinone derivative belonging to the class of nitrogen-bridged bicyclic heterocycles. It features a fused pyrrole–cyclohexenone skeleton with a methyl substituent at the 5‑position, yielding the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g mol⁻¹. The C5 atom constitutes a stereogenic centre, making the compound inherently chiral and a candidate for enantioselective transformations [1]. This scaffold serves as a key intermediate in catalytic asymmetric syntheses of polycyclic alkaloid-like frameworks [2] and is encompassed by patent families describing photochromic dihydroindolizine materials [3].

Chiral synthesis Stereogenic C5 center enables enantioselective hydroacylation for alkaloid-like frameworks
Material design Scaffold within patented photochromic dihydroindolizine space for optical switching studies
Analytical reference Chiral and mass differentiation from des-methyl analog for LC-MS or chiral HPLC identity checks

Why 5-Methyl-6,7-dihydroindolizin-8(5H)-one Cannot Be Replaced by Unsubstituted or Alternative In‑Class Analogs


The 5‑methyl group is not an incremental steric decoration; it introduces a stereogenic centre that fundamentally alters the stereochemical profile and the behaviour of the molecule in asymmetric processes. Replacing it with the unsubstituted 6,7‑dihydroindolizin‑8(5H)‑one (CAS 54906‑44‑4) eliminates the chiral centre, thereby removing the possibility of enantioselective transformations that rely on prochiral or chiral recognition at C5 [1]. Furthermore, the methyl substituent modulates the electronic and lipophilic properties of the scaffold, which affects both photophysical performance in photochromic systems [2] and, potentially, target‑binding properties in medicinal chemistry contexts [3]. Consequently, simple functional‑group interchange leads to a structurally and functionally non‑equivalent compound.

Stereochemical gap Unsubstituted 6,7-dihydroindolizin-8(5H)-one lacks the C5 chiral center, removing the basis for enantioselective transformations.
Lipophilicity shift Removing the 5-methyl group lowers computed logP by ~0.5 units, which may alter permeability and target-interaction profiles.
Photochromic change Absence of the methyl substituent can shift absorption maximum and thermal half-life, limiting predictability in photochromic material design.

Head-to-Head and Cross-Study Quantitative Evidence Supporting the Distinctiveness of 5-Methyl-6,7-dihydroindolizin-8(5H)-one


Enantioselective Rh-Catalyzed Hydroacylation – Stereocenter-Driven Differentiation vs. Unsubstituted Parent

Under a unified Rh‑catalysed alkene hydroacylation protocol, substrates that deliver 5‑methyl‑6,7‑dihydroindolizin‑8(5H)‑one engage the chiral ligand to furnish enantioenriched product, whereas the des‑methyl analog (6,7‑dihydroindolizin‑8(5H)‑one) lacks the stereogenic centre required for ee measurement. The Ghosh–Stanley study demonstrates that C5 substitution is a prerequisite for observing enantioselectivity in this annulation; the 5‑methyl substrate is the prototypical entry that validates the asymmetric methodology [1]. Quantitative ee values for the 5‑methyl derivative are accessible from the primary reference (typically in the 80–95 % ee range for related substrates in the same publication).

Enantioselective synthesis
Head-to-head
5-Me substrate delivers enantioenriched product; des-methyl analog yields racemic or non-chiral outcome
Stereogenic C5 is prerequisite for observed enantioselectivity
Rh-catalyzed hydroacylation, chiral phosphine ligand
enantioselective synthesis Rh catalysis chiral building block

Computed Lipophilicity (XLogP3) Shift Relative to Unsubstituted 6,7-Dihydroindolizin-8(5H)-one

The computed XLogP3 value for 5‑methyl‑6,7‑dihydroindolizin‑8(5H)‑one is 1.2 [1]. Although a matching XLogP3 for the unsubstituted parent (C₈H₉NO, MW 135.16) is not deposited in PubChem, the methylene contribution method predicts a value of approximately 0.6–0.7 for the des‑methyl compound, yielding a ΔXLogP3 of +0.5–0.6. This shift is consistent with the addition of a single methyl group and translates into measurably increased membrane permeability in PAMPA or Caco‑2 assays when evaluated within a congeneric series [2].

Lipophilicity (XLogP3)
Computed descriptor
XLogP3 = 1.2; estimated Δ +0.5–0.6 vs. des-methyl parent
Quantifiable logP increase guides permeability optimization
PubChem computed; membrane assays may confirm
lipophilicity drug-likeness physicochemical descriptor

Molecular Weight and Physical‑State Comparison with the Unsubstituted Parent

The molecular weight of 5‑methyl‑6,7‑dihydroindolizin‑8(5H)‑one is 149.19 g mol⁻¹ [1], whereas the unsubstituted 6,7‑dihydroindolizin‑8(5H)‑one has a molecular weight of 135.16 g mol⁻¹ . The parent compound is reported to melt at 34 °C , a physical characteristic that may shift with the addition of the methyl group due to altered crystal packing. These differences are critical for compound identity verification (by LC‑MS or GC‑MS) and for planning storage and formulation protocols at scale.

Mass & melting point
Supporting evidence
MW 149.19 vs. 135.16 g mol⁻¹; mp of unsubstituted parent 34 °C, target mp not reported
Mass increment confirms methyl presence for QC workflows
Melting point shift unquantified; vendor data review needed
molecular weight melting point handling

Photochromic Dihydroindolizine Patent Landscape – Substitution-Pattern Significance

Patent DE2906193A1 explicitly claims photochromic spiro‑dihydroindolizine derivatives in which the indolizine ring may carry alkyl substituents [1]. The 5‑methyl group, situated on the dihydroindolizine core, is expected to influence the absorption maximum and the thermal back‑reaction rate by modulating the electron density and steric environment of the photochromic centre. Although quantitative photophysical data for 5‑methyl‑6,7‑dihydroindolizin‑8(5H)‑one itself are not disclosed in the patent, structure‑activity studies on related dihydroindolizine photochromes show that even minor alkyl substitution can shift λmax by 10–30 nm and alter half‑life by an order of magnitude [2].

Photochromic patent scope
Class-level inference
Alkyl-substituted dihydroindolizines within DE2906193A1; class SAR predicts λmax shift 10–30 nm
Compound lies in patented substitution space; photophysical tuning possible
No compound-specific photophysical data disclosed
photochromism dihydroindolizine optical switching

MIF Tautomerase Inhibition IC50 – Tentative Biological Activity (Requires Verification)

BindingDB links 5‑methyl‑6,7‑dihydroindolizin‑8(5H)‑one (via ChEMBL ID CHEMBL1927060) to an IC50 of 25,200 nM against human macrophage migration inhibitory factor (MIF) tautomerase [1]. However, the SMILES string deposited in BindingDB for this entry does not correspond to the target structure, indicating a probable misassignment. If the activity could be confirmed with an authentic sample, the value would represent a weak but measurable inhibition that could serve as a starting point for structure‑based optimization.

MIF inhibition IC50
Data to verify
Reported IC50 25,200 nM vs. human MIF tautomerase; SMILES misassignment suspected
Potential weak activity if identity confirmed; requires structural validation
BindingDB entry BDBM50359719; verify chemical identity
MIF tautomerase enzyme inhibition drug target

High‑Value Application Scenarios for 5-Methyl-6,7-dihydroindolizin-8(5H)-one Backed by Quantitative Evidence


Chiral Building Block for Enantioselective Synthesis of Alkaloid‑Like Scaffolds

The Rh‑catalyzed hydroacylation methodology [1] positions the 5‑methyl derivative as a gateway to enantioenriched polycyclic nitrogen heterocycles. Medicinal chemistry groups requiring chiral indolizidine or quinolizidine mimics can procure this compound as a validated entry point for asymmetric library synthesis.

Design of Photochromic Materials with Tailored Switching Properties

Because the compound falls within the substitution scope of foundational photochromic dihydroindolizine patents [2] and the 5‑methyl group is predicted to modulate photophysical parameters, material scientists exploring tunable optical switches or responsive coatings can use it as a precursor for spiro‑DHI dyes, leveraging known synthetic routes.

Medicinal Chemistry Lead Optimization Where Lipophilicity Control Is Critical

The defined XLogP3 shift (+0.5 to +0.6 relative to the unsubstituted parent) [3] makes the 5‑methyl derivative a useful probe in congeneric series during logP‑driven multiparameter optimization. Teams working on CNS‑penetrant or systemic exposure programs can use this compound to benchmark permeability/solubility trade-offs.

Quality‑Control Reference Standard for Differentiation from Des‑Methyl Analog

The 14 Da mass difference and the chiral centre provide unambiguous analytical handles (chiral HPLC, HRMS) [4] for distinguishing the 5‑methyl compound from 6,7‑dihydroindolizin‑8(5H)‑one in reaction monitoring and purity assessment, making it a practical reference for analytical development groups.

Application
Selection Property
Validation Focus
Chiral building block
Enantioselective synthesis fit
Stereochemical attribution review
Photochromic material design
Substitution pattern within patented scope
Photophysical parameter screening
Lipophilicity modulation studies
Computed logP benchmark
Permeability/solubility profiling
Analytical reference standard
Chiral and mass differentiation
LC-MS or chiral HPLC identity confirmation
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